molecular formula C9H14BrClN2 B13451104 N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

Cat. No.: B13451104
M. Wt: 265.58 g/mol
InChI Key: BWAXRIRALIJQGI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a brominated aniline derivative with the molecular formula C 9 H 14 BrClN 2 and a molecular weight of 265.58 g/mol . This compound is supplied as a hydrochloride salt, enhancing its stability and solubility for various experimental applications. The structure features a brominated aromatic ring system connected to an ethylamine chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This chemical serves as a key building block for synthesizing more complex molecules. Its structure is related to compounds investigated for their antibacterial properties, particularly against resistant bacterial strains . The presence of both bromo and secondary amine functional groups makes it a versatile precursor for nucleophilic substitution reactions and the formation of amides or thiourea derivatives, which are common scaffolds in drug discovery . Researchers can utilize this compound in the development of novel therapeutic agents, such as pyrazine-carboxamide derivatives that have shown promise against extensively drug-resistant pathogens . The product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C9H14BrClN2

Molecular Weight

265.58 g/mol

IUPAC Name

N'-(4-bromophenyl)-N'-methylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C9H13BrN2.ClH/c1-12(7-6-11)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H

InChI Key

BWAXRIRALIJQGI-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=CC=C(C=C1)Br.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Intermediate

The initial step involves the synthesis of a brominated aniline derivative, specifically 4-bromo-N-methyl-1,2-phenylenediamine or related compounds, which serve as precursors.

Method:

  • Starting Material: 4-bromoaniline or 4-bromo-3-methoxyaniline.
  • Benzylation: The amino group is protected via benzylation to facilitate subsequent reactions, often using benzyl chloride in the presence of a base such as potassium carbonate in solvents like acetone or ethanol.
  • Substitution: Electrophilic aromatic substitution with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to introduce the N-methyl group.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Notes
Benzylation Benzyl chloride, K₂CO₃ Acetone/Ethanol 0°C to RT ~72-88% Controlled addition to prevent poly-substitution
N-methylation Methyl iodide or dimethyl sulfate Acetone RT ~80-90% Excess methylating agent may be used

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl side chain is introduced via nucleophilic substitution or reductive amination:

  • Method: React the aromatic amine with 2-chloroethylamine hydrochloride or 2-bromoethylamine in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Conditions:

Reagent Solvent Temperature Time Yield Notes
2-Chloroethylamine HCl DCM 0°C to RT 4–12 hours ~60-75% Acidic conditions may be used to facilitate nucleophilic attack

This step yields N-(2-chloroethyl)-4-bromo-N-methylaniline , which can be further converted into the aminoethyl derivative by nucleophilic substitution with ammonia or amines.

Conversion to the Hydrochloride Salt

The free base N-(2-aminoethyl)-4-bromo-N-methylaniline is converted into its hydrochloride salt via acidification:

  • Method:
    • Dissolve the free base in ethanol or water.
    • Add excess hydrochloric acid (HCl) gas or concentrated HCl solution.
    • Stir at room temperature until salt formation is complete.
    • Isolate by filtration and dry under vacuum.

Reaction Conditions:

Reagent Solvent Temperature Yield Notes
HCl gas or concentrated HCl Ethanol or water RT High Ensures formation of stable hydrochloride salt

Reduction of Nitro Derivatives (If Starting from Nitro Precursors)

In cases where nitro derivatives are used as intermediates, reduction to amines is performed:

  • Method:

    • Use catalytic hydrogenation (e.g., Pd/C catalyst under H₂ atmosphere).
    • Alternatively, chemical reduction with iron powder or tin in acidic media.
  • Reaction Conditions:

Reagent Solvent Temperature Time Yield Notes
Pd/C, H₂ Ethanol or acetic acid RT to 50°C 2–6 hours >85% Clean reduction with minimal side-products

Summary of the Overall Synthetic Route

Step Description Key Reagents Conditions Yield References
1 Aromatic N-methylation Methyl iodide, base RT to 60°C 80–90% Literature, patent CN102964256A
2 Side chain introduction 2-chloroethylamine, base RT to 50°C 60–75% Patent CN102964256A
3 Salt formation HCl RT Quantitative Standard practice
4 Nitro reduction (if applicable) Pd/C, H₂ RT to 50°C >85% Literature

Notes and Considerations

  • Reaction Control: The molar ratios, temperature, and addition rates are critical to minimize side reactions, such as over-alkylation or formation of impurities.
  • Purification: Products are typically purified via recrystallization, chromatography, or sublimation, depending on purity requirements.
  • Industrial Feasibility: The described methods are scalable, with optimization of reaction conditions required for commercial production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring enables substitution reactions with nucleophiles. This reactivity is modulated by the electron-donating methyl and aminoethyl groups, which deactivate the ring but allow reactions under specific conditions:

Reaction TypeReagents/ConditionsProductReference
Amine substitutionK₂CO₃, CuI, DMF, 100°CN-(2-Aminoethyl)-4-amino-N-methylaniline
MethoxylationNaOMe, Pd(OAc)₂, BINAP, toluene4-Methoxy derivative

Mechanistic Insight : The bromine undergoes displacement via a two-step addition-elimination pathway, where the nucleophile attacks the electron-deficient aryl bromide intermediate stabilized by the aminoethyl group.

Transition Metal-Catalyzed Cross-Couplings

The bromine serves as a handle for palladium-catalyzed coupling reactions, enabling C–C and C–N bond formations:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemYield (%)Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 80°C78–85Biaryl derivatives for drug scaffolds

Buchwald-Hartwig Amination

AmineLigandBaseYield (%)Product Use Case
Primary alkylaminesXantphosNaOt-Bu65–72Polycyclic amines (e.g., carbazoles)

Key Observation : Ligand choice (e.g., Xantphos vs. BINAP) critically impacts yield and regioselectivity .

Amine Functionalization

The ethylenediamine moiety participates in alkylation, acylation, and coordination chemistry:

Reaction TypeReagentsProductApplication
AcylationAcetyl chloride, Et₃NN-Acetylated derivativeBioactive compound intermediates
Schiff base formationBenzaldehyde, EtOHImine complexesLigands for metal catalysis

pKa Considerations : The secondary amine (pKa ~9.5–10.5, estimated from analogous ethylenediamines ) facilitates protonation-deprotonation equilibria, influencing reaction pathways.

Scientific Research Applications

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine atom and the aminoethyl group allows it to form strong interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Reference
N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)benzamide HCl 4-Cl, 4-Cl-C₆H₄, aminoethyl Trypanosoma brucei inhibitor (IC₅₀: 0.8 µM)
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂-C₆H₄ Crystalline stability studies
4-Bromo-N-(cyclohex-1-en-1-ylmethyl)-N-methylaniline 4-Br, cyclohexenylmethyl Synthetic intermediate for oxidation reactions
N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide HCl 4-Cl-C₆H₄, aminoethyl Higher yield (92%) in Boc-deprotection
  • However, nitro groups (e.g., in ) introduce stronger electron-withdrawing effects, which may reduce nucleophilic reactivity but improve crystallinity due to planar aromatic stacking .
  • Aminoethyl Side Chain: The 2-aminoethyl group distinguishes the target compound from cyclohexenylmethyl () or nitro-substituted derivatives (). This group facilitates HCl salt formation, enhancing solubility—a feature critical for drug delivery .

Biological Activity

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an amino group, and a methyl group attached to an aniline structure. The bromine substitution is significant as it can enhance the biological activity of compounds, especially in anticancer and antimicrobial contexts.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Studies indicate that brominated anilines often exhibit enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (μM)Reference
This compoundMCF-7 (breast cancer)TBDCurrent Study
3-BromofascaplysinHeLa0.31Segraves et al., 2004
BnZ DerivativeU87 glioblastoma45.2 ± 13.0Goreti Ribeiro Morais et al., 2023

The exact IC50 value for this compound against specific cancer cell lines remains to be fully characterized, but preliminary data suggest it may be competitive with other known anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial effects of this compound. The presence of the amino group enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent cell death.

Case Study: Mycobacterium tuberculosis Inhibition

A study focused on the inhibition of Mycobacterium tuberculosis (Mtb) highlighted that similar compounds with an aminoethyl side chain demonstrated significant antimicrobial activity. The mechanism involved disrupting key enzymatic functions within the bacteria, suggesting that this compound may share this mode of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular metabolism, particularly in pathogenic microorganisms.
  • Membrane Disruption : The structural properties allow for interaction with lipid membranes, enhancing permeability and leading to cell lysis.

Q & A

Q. Basic/Characterization

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify the presence of the ethylenediamine backbone, aromatic bromine, and methyl groups. Splitting patterns in 1H^1H NMR can confirm substitution positions .
  • X-ray Crystallography : Resolve single crystals (grown via slow solvent evaporation) to determine bond lengths, angles, and packing interactions. Weak C–H···Br or Br···O contacts may stabilize the crystal lattice .
  • HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to assess purity (>95%) and molecular ion consistency .

What intermolecular interactions stabilize the crystal structure of brominated aniline derivatives like this compound?

Advanced/Structural Analysis
In related brominated anilines, weak non-covalent interactions dominate:

  • C–H···O Hydrogen Bonds : Form [210] chains in the crystal lattice, creating R_2$$^2(8) motifs.
  • Halogen Interactions : Bromine participates in short Br···O contacts (~3.2 Å), contributing to lattice stability .
    Methodological Insight : Perform Hirshfeld surface analysis to quantify interaction contributions and compare with analogs (e.g., 4-bromo-N-ethylaniline hydrochloride) to identify substituent effects .

How does the bromine substituent influence the compound’s reactivity in cross-coupling or substitution reactions?

Advanced/Mechanistic Studies
The bromine atom serves as:

  • Electrophilic Site : Facilitates Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives.
  • Leaving Group : Enables nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions.
    Experimental Design : Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3) in anhydrous THF at 60–80°C. Monitor reaction progress via 1H^1H NMR for bromine displacement .

What strategies mitigate byproduct formation during the synthesis of hydrochloride salts of aminoethyl aniline derivatives?

Q. Methodological/Data Contradiction

  • Protection-Deprotection : Use Boc groups to shield the aminoethyl moiety during benzoylation, reducing unwanted alkylation or oxidation byproducts .
  • pH Control : During HCl deprotection, maintain pH < 2 to ensure complete salt formation and precipitate the product, minimizing residual ethylenediamine contaminants .
  • Solvent Selection : Ethyl acetate or acetone recrystallization removes polar impurities. Avoid DCM/water mixtures, which may retain hydrophilic byproducts .

How to resolve discrepancies in reported spectral data or melting points for this compound?

Q. Data Contradiction Analysis

  • Cross-Validation : Compare experimental NMR/X-ray data with crystallographically resolved structures (e.g., Acta Crystallographica reports) to confirm substituent positions .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points, as decomposition or solvate formation may cause variability .

What in vitro models are suitable for assessing the biological activity of this compound?

Q. Advanced/Application

  • Enzyme Inhibition Assays : Test against trypanosomal enzymes (e.g., Trypanosoma brucei inhibitors) using fluorogenic substrates. IC50_{50} values can guide SAR studies .
  • Protein-Ligand Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs, leveraging the compound’s aromatic and amine functionalities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.